

An In-depth Technical Guide to trans-3-(2-Furyl)acrolein

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Compound of Interest

Compound Name: 2-Furanacrolein

Cat. No.: B1300914

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Abstract

This technical guide provides a comprehensive overview of the fundamental characteristics, synthesis, analysis, and applications of trans-3-(2-Furyl)acrolein (CAS No: 39511-08-5). Also known as **2-Furanacrolein**, this α,β -unsaturated aldehyde is a pivotal building block in organic synthesis, particularly for the construction of complex heterocyclic scaffolds relevant to medicinal chemistry and materials science. This document is intended for researchers, chemists, and drug development professionals, offering in-depth technical data, field-proven protocols, and critical safety information to facilitate its effective and safe utilization in a laboratory setting.

Introduction and Scope

trans-3-(2-Furyl)acrolein is a crystalline organic compound featuring a furan ring conjugated with a propenal moiety. This specific arrangement of functional groups—a heterocyclic aromatic ring, a carbon-carbon double bond, and an aldehyde—imparts a unique electronic profile and versatile reactivity. Its structure makes it an excellent Michael acceptor and a valuable precursor for a wide array of chemical transformations, including cycloadditions and multicomponent reactions.^{[1][2]} In the context of drug discovery, the furan nucleus is a well-established pharmacophore present in numerous therapeutic agents. The ability of trans-3-(2-Furyl)acrolein to serve as a scaffold for introducing this and other functionalities makes it a compound of significant interest. This guide consolidates its core properties, synthesis protocols, spectroscopic signature, reactivity profile, and analytical methodologies into a single, authoritative resource.

Physicochemical and Safety Characteristics

A thorough understanding of a compound's physical properties and safety profile is a prerequisite for its use in any research or development setting. trans-3-(2-Furyl)acrolein is a combustible, corrosive solid that requires careful handling.[3][4]

Core Physicochemical Data

The fundamental properties of trans-3-(2-Furyl)acrolein are summarized in the table below, compiled from verified supplier and database information.[1][3][5][6][7]

Property	Value	Source(s)
CAS Number	39511-08-5	[3][4][5]
Molecular Formula	C ₇ H ₆ O ₂	[3][5]
Molecular Weight	122.12 g/mol	[3][4][6]
Synonyms	2-Furanacrolein, (E)-3-(Furan-2-yl)prop-2-enal	[1][3][7]
Appearance	Pale brown to light brown solid/powder	[1][8]
Melting Point	48-55 °C (lit.)	[1][3]
Boiling Point	143 °C @ 37 mmHg (lit.)	[1][3][6]
Flash Point	99 °C (210.2 °F) - closed cup	[3][4]
Solubility	Insoluble in water; Soluble in alcohol. Sparingly soluble in Chloroform, slightly in Ethyl Acetate and Methanol.	[1][7][8]
Storage	2-8°C, protect from light.	[1][3][6]

Safety and Handling Profile

GHS Classification: Skin Corrosion/Irritation Category 1B, Serious Eye Damage Category 1.[3][4]

- Signal Word: Danger[3][4]
- Hazard Statements: H314 - Causes severe skin burns and eye damage.[3][4]
- GHS Pictogram: GHS05 (Corrosion)[3][4]

Handling and Personal Protective Equipment (PPE): Due to its corrosive nature, handling should only occur in a well-ventilated area, preferably within a chemical fume hood. Standard laboratory PPE is insufficient; the following must be worn:

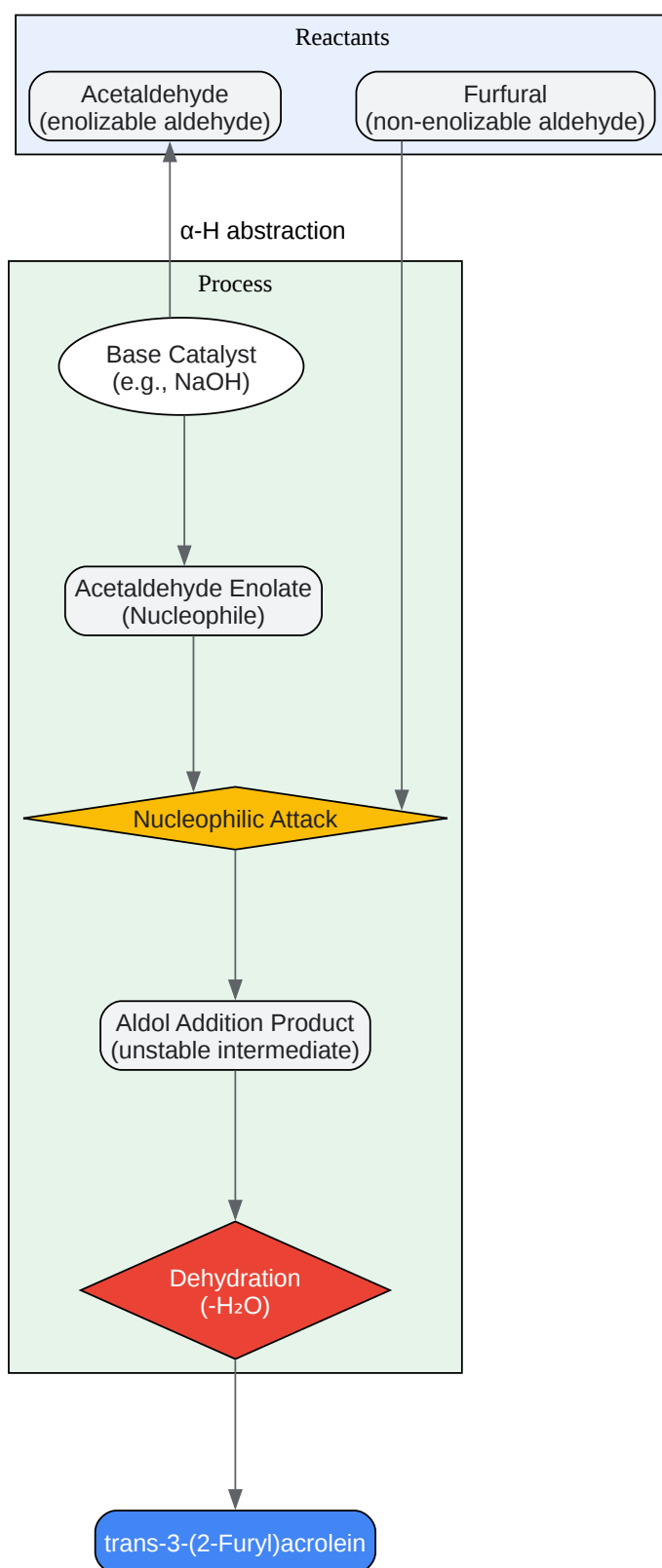
- Eye Protection: Chemical safety goggles and a face shield.[3]
- Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).
- Skin and Body Protection: A lab coat and appropriate protective clothing to prevent skin contact.
- Respiratory Protection: If dust is generated, a NIOSH-approved respirator with a particulate filter is necessary.[3]

Storage: Store in a designated corrosives area in a tightly sealed container. The recommended storage temperature is refrigerated (2-8°C), and the material should be protected from light, as it is noted to be light-sensitive.[1][3]

Synthesis Pathway: Claisen-Schmidt Condensation

The most direct and industrially scalable method for preparing trans-3-(2-Furyl)acrolein is the Claisen-Schmidt condensation. This reaction is a robust variant of the aldol condensation, specifically involving an enolizable aldehyde or ketone and an aromatic carbonyl compound that lacks α -hydrogens.[9][10] In this case, acetaldehyde provides the enolizable component, while furfural (furan-2-carbaldehyde) serves as the non-enolizable aromatic aldehyde.

The reaction is typically catalyzed by a base (e.g., sodium hydroxide), which deprotonates the α -carbon of acetaldehyde to form a resonance-stabilized enolate. This nucleophilic enolate then attacks the electrophilic carbonyl carbon of furfural. The resulting aldol addition product readily undergoes dehydration (elimination of water) under the reaction conditions to yield the thermodynamically stable, conjugated trans-alkene.[11][12]



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Caption: Claisen-Schmidt condensation pathway for the synthesis of trans-3-(2-Furyl)acrolein.

Spectroscopic and Structural Characterization

Authenticating the structure and purity of trans-3-(2-Furyl)acrolein relies on a combination of spectroscopic techniques. The conjugated system of the furan ring, double bond, and carbonyl group gives rise to a distinct spectroscopic fingerprint.

Infrared (IR) Spectroscopy

The IR spectrum is dominated by features characteristic of an α,β -unsaturated aldehyde. Key absorption bands are predicted as follows:

- **C=O Stretch (Aldehyde):** Due to conjugation, this band is shifted to a lower wavenumber compared to saturated aldehydes, typically appearing in the range of 1665-1685 cm^{-1} .[\[13\]](#)
- **C=C Stretch (Alkene):** A strong absorption is expected around 1610-1640 cm^{-1} .
- **=C-H Bending (trans-Alkene):** A characteristic strong band for the out-of-plane bend of the trans-disubstituted alkene should appear near 960-980 cm^{-1} .
- **C-H Stretch (Aldehyde):** Two moderate bands are typically observed near 2720 cm^{-1} and 2820 cm^{-1} .[\[13\]](#)
- **Furan Ring Vibrations:** Multiple bands corresponding to C=C and C-O stretching within the furan ring will appear in the fingerprint region (~ 1400 -1600 cm^{-1}).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unambiguous confirmation of the molecular structure and stereochemistry. Spectroscopic data is available for this compound from sources such as ChemicalBook.[\[3\]](#)

- **^1H NMR:** The proton spectrum will show distinct signals for each of the six protons in unique chemical environments.
 - **Aldehyde Proton (-CHO):** A doublet in the downfield region, typically δ 9.5-9.7 ppm, coupled to the adjacent vinyl proton.

- Vinyl Protons (-CH=CH-): Two doublets of doublets in the δ 6.5-7.5 ppm region. The large coupling constant between them ($J \approx 15-16$ Hz) is definitive proof of the trans stereochemistry.
- Furan Protons: Three signals in the aromatic region (δ 6.5-7.8 ppm) corresponding to the protons on the furan ring, with characteristic furan coupling patterns.
- ^{13}C NMR: The carbon spectrum will display seven unique signals.
 - Carbonyl Carbon (C=O): The most downfield signal, typically δ 190-195 ppm.
 - Alkene and Furan Carbons: Signals for the two vinyl carbons and three furan carbons will appear in the δ 110-155 ppm range.

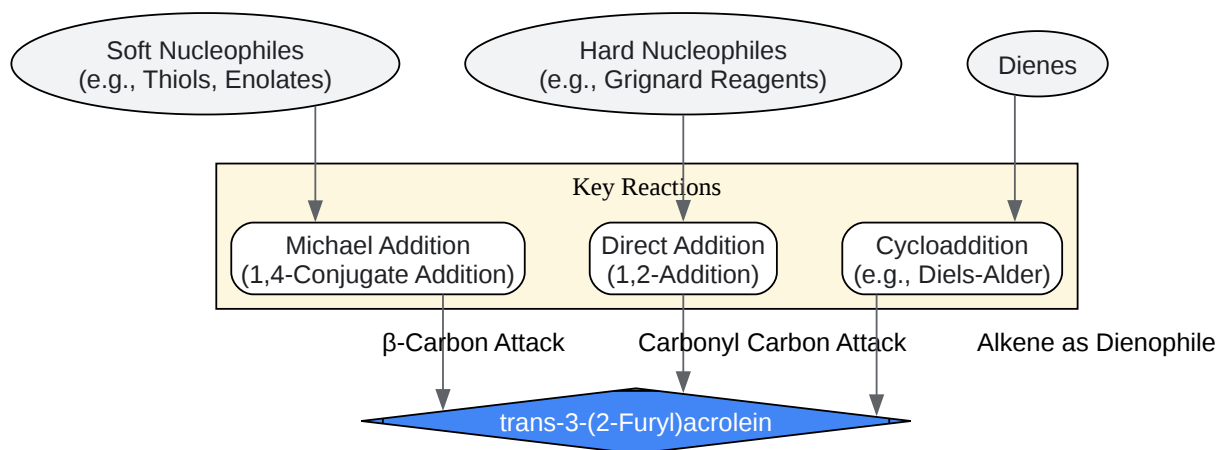
UV-Visible Spectroscopy

The extended π -conjugated system in trans-3-(2-Furyl)acrolein results in strong absorption in the ultraviolet region. This property is fundamental to its quantification via HPLC with a UV detector. The principal absorption maximum (λ_{max}) is expected to be in the range of 300-340 nm, corresponding to a $\pi \rightarrow \pi^*$ electronic transition.

Reactivity and Applications

Core Reactivity Profile

The chemical behavior of trans-3-(2-Furyl)acrolein is governed by its α,β -unsaturated aldehyde functionality. This makes it a potent electrophile at two key positions: the carbonyl carbon and the β -carbon.



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Caption: Core reactivity pathways of trans-3-(2-Furyl)acrolein.

- Michael (1,4-Conjugate) Addition: As a classic Michael acceptor, the β -carbon is susceptible to attack by soft nucleophiles like thiols, amines, and enolates. This reaction is central to its use in synthesizing more complex molecules, including substituted tetrahydrofurans.[1][8] Its structural similarity to acrolein suggests it can readily react with biological nucleophiles, such as cysteine residues in proteins, a mechanism with implications for both its utility and potential toxicity.[2]
- Direct (1,2-) Addition: Hard nucleophiles, such as organolithium or Grignard reagents, tend to attack the more polarized carbonyl carbon directly.
- Cycloaddition Reactions: The electron-deficient alkene can act as a dienophile in Diels-Alder reactions, providing a pathway to complex cyclic and bicyclic structures.

Applications in Synthesis and Drug Discovery

trans-3-(2-Furyl)acrolein is primarily utilized as a versatile intermediate in multi-step organic synthesis.

- **Heterocycle Synthesis:** It is a key starting material for building diverse heterocyclic systems, which are foundational scaffolds in medicinal chemistry.^[2]
- **Fine Chemicals:** Its reactivity is harnessed to produce specialty chemicals and complex molecular probes.
- **Precursor to Pharmaceuticals:** While not typically an active pharmaceutical ingredient itself, it serves as a precursor to molecules that are. The synthesis of chalcone derivatives, a class of compounds with known antiprotozoal activity, often employs similar Claisen-Schmidt condensation strategies.^[12]

Quality Control and Analytical Protocol

Ensuring the purity of trans-3-(2-Furyl)acrolein is critical for reproducible experimental outcomes. The most common method for purity assessment and quantification is High-Performance Liquid Chromatography (HPLC) with UV detection.

Standard HPLC-UV Protocol

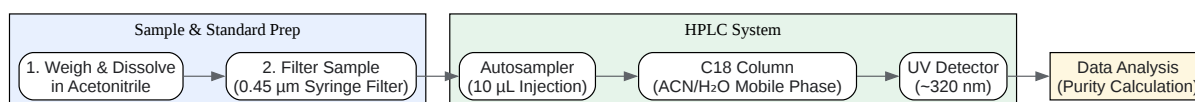
The following is a representative, self-validating protocol for the analysis of trans-3-(2-Furyl)acrolein. The principle mirrors standard methods for analyzing other furanic and carbonyl compounds.

Objective: To determine the purity of a trans-3-(2-Furyl)acrolein sample.

Methodology:

- **Standard Preparation:** a. Accurately weigh ~10 mg of a certified trans-3-(2-Furyl)acrolein reference standard into a 100 mL volumetric flask. b. Dissolve and dilute to the mark with acetonitrile (ACN) to create a 100 µg/mL stock solution. c. Perform serial dilutions with ACN to prepare a calibration curve (e.g., 1, 5, 10, 25, 50 µg/mL).
- **Sample Preparation:** a. Accurately weigh ~10 mg of the test sample into a 100 mL volumetric flask. b. Dissolve and dilute to the mark with ACN. c. Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
- **Chromatographic Conditions:**

- HPLC System: Standard HPLC with UV/Vis or Diode Array Detector.
 - Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μ m).
 - Mobile Phase: Isocratic elution with Acetonitrile:Water (e.g., 60:40 v/v). Rationale: This ratio provides good retention and peak shape for a moderately polar compound on a C18 column.
 - Flow Rate: 1.0 mL/min.
 - Column Temperature: 30 °C. Rationale: Controlled temperature ensures reproducible retention times.
 - Detection Wavelength: Monitor at the λ_{max} of the compound (~320 nm). Rationale: Maximizes sensitivity and minimizes interference.
 - Injection Volume: 10 μ L.
- Analysis and Data Interpretation: a. Inject the standards to generate a linear calibration curve (Peak Area vs. Concentration). The curve must have a correlation coefficient (r^2) > 0.999 for validation. b. Inject the sample solution. c. Calculate the concentration of the analyte in the sample using the calibration curve. d. Purity is expressed as a percentage area of the main peak relative to the total area of all peaks detected.



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Caption: Standard workflow for purity analysis of trans-3-(2-Furyl)acrolein by HPLC-UV.

Conclusion

trans-3-(2-Furyl)acrolein is a compound whose value lies in its versatile reactivity and its role as a key synthetic intermediate. Its conjugated structure provides a handle for a multitude of chemical transformations, making it an essential tool for chemists aiming to construct complex molecules, particularly those containing the furan moiety for applications in drug discovery and materials science. Adherence to the stringent safety protocols outlined in this guide is imperative for its handling. The synthetic and analytical methods described herein provide a robust framework for its reliable preparation and quality assessment, empowering researchers to confidently integrate this valuable building block into their discovery workflows.

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